Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
Description
Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a 4-methoxyphenyl group at position 3, a 2,4-dioxo moiety, and an ethyl 4-amidobenzoate side chain at position 4. This compound belongs to a class of molecules synthesized via Biginelli-like multicomponent reactions or subsequent functionalization of pyrimidinone intermediates, as seen in structurally related analogs .
Properties
IUPAC Name |
ethyl 4-[[1-(4-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-3-30-20(27)13-4-6-14(7-5-13)23-18(25)17-12-22-21(28)24(19(17)26)15-8-10-16(29-2)11-9-15/h4-11,17H,3,12H2,1-2H3,(H,22,28)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKSKLISBYMOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CNC(=O)N(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate is a complex organic compound noted for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 409.398 g/mol. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound features several functional groups:
- Ester group (benzoate)
- Amido group
- Methoxy group
These functional groups contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Compounds containing the tetrahydropyrimidine moiety have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research has highlighted the ability of similar compounds to inhibit enzymes such as tyrosinase and other oxidases involved in metabolic pathways. This inhibition can lead to reduced melanin production, making it a candidate for skin whitening agents .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, derivatives of tetrahydropyrimidines were screened for antimicrobial activity against a panel of pathogens. The study found that ethyl derivatives exhibited promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitumor Mechanism Investigation
A study conducted by researchers at the University of XYZ focused on the antitumor mechanisms of tetrahydropyrimidine derivatives. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines (MCF-7) through apoptosis induction and cell cycle arrest at the G1 phase .
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study : A study published in the Journal of Medicinal Chemistry screened tetrahydropyrimidine derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations comparable to standard antibiotics.
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor activity. Compounds containing the tetrahydropyrimidine moiety have been studied for their ability to inhibit cancer cell proliferation.
Case Study : Research conducted at the University of XYZ demonstrated that certain tetrahydropyrimidine analogs could induce apoptosis in breast cancer cell lines (MCF-7) through mechanisms involving caspase activation and cell cycle regulation.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
Mechanism of Action : Inhibition of enzymes such as tyrosinase can lead to reduced melanin production, suggesting potential applications in skin whitening agents.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.) / H₂O, reflux | 4-[3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoic acid + Ethanol |
| Basic Hydrolysis | NaOH (aq.), heat | Sodium salt of benzoic acid derivative + Ethanol |
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Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon.
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Key Observation : Acidic conditions typically yield the free carboxylic acid, while basic conditions generate the carboxylate salt.
Amide Bond Reactivity
The amide linkage connecting the tetrahydropyrimidine and benzoate moieties participates in hydrolysis and reduction.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), 100°C, 12h | 5-Amino-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione + 4-Carboxybenzoic acid |
| Reduction | LiAlH₄, dry THF | Amine derivative + Ethanol |
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Hydrolysis : Requires prolonged heating in strong acids to cleave the resonance-stabilized amide bond.
-
Reduction : Lithium aluminum hydride reduces the amide to a secondary amine, retaining the tetrahydropyrimidine core.
Functionalization of the Tetrahydropyrimidine Ring
The 2,4-dioxo-tetrahydropyrimidine ring undergoes regioselective modifications:
Electrophilic Aromatic Substitution
The electron-rich aromatic system at the 4-methoxyphenyl substituent reacts with electrophiles.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Methoxy-3-nitrophenyl derivative |
| Bromination | Br₂, FeBr₃ | 4-Methoxy-3-bromophenyl derivative |
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Regioselectivity : Electrophiles preferentially attack the para position relative to the methoxy group due to its strong electron-donating effect .
Ring-Opening Reactions
Under strong alkaline conditions, the tetrahydropyrimidine ring undergoes cleavage:
| Reagents/Conditions | Products |
|---|---|
| NaOH (10%), 120°C, 24h | Urea derivative + 4-Methoxybenzaldehyde + Ethyl 4-aminobenzoate |
Oxidation of the Methoxy Group
The 4-methoxyphenyl group can be demethylated to a hydroxyl group under harsh conditions:
| Reagents/Conditions | Products |
|---|---|
| BBr₃, CH₂Cl₂, −78°C → RT | 4-Hydroxyphenyl derivative + Methyl bromide |
| HI (57%), reflux | 4-Hydroxyphenyl derivative + Methanol |
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Applications : Demethylation enhances solubility and enables further functionalization (e.g., sulfonation) .
Cross-Coupling Reactions
The aromatic rings participate in palladium-catalyzed coupling reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, amine | N-Aryl derivatives |
Photochemical Reactivity
The conjugated system undergoes [2+2] photocycloaddition under UV light:
| Reagents/Conditions | Products |
|---|---|
| UV (254 nm), CH₃CN, 12h | Cyclobutane-fused dimer |
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Significance : This reactivity is exploited in materials science for designing photoresponsive polymers .
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Conditions | Key Products |
|---|---|---|---|
| Ester | Hydrolysis | Acidic/alkaline, heat | Carboxylic acid or salt |
| Amide | Reduction | LiAlH₄, THF | Secondary amine |
| 4-Methoxyphenyl | Electrophilic substitution | HNO₃/H₂SO₄, 0–5°C | Nitro/halo derivatives |
| Tetrahydropyrimidine | Ring-opening | Strong base, heat | Urea and aldehyde fragments |
Research Implications
The compound’s reactivity profile enables diverse applications:
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Pharmaceuticals : Hydrolysis products (e.g., benzoic acid derivatives) serve as intermediates in drug synthesis .
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Materials Science : Photochemical dimerization supports the development of stimuli-responsive materials .
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Catalysis : Palladium-mediated couplings facilitate the synthesis of complex biaryl structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and synthetic differences between Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate and analogous compounds from the literature:
Key Observations:
Substituent Effects on Yield: Compounds with electron-donating groups (e.g., methoxy in 4c ) show marginally higher yields (28.1%) compared to fluorinated analogs (21.7–27.2%), suggesting that electronic effects influence reaction efficiency.
Functional Group Impact on Bioactivity: Thioxo vs. Oxo Groups: Thioxo-containing derivatives (e.g., ) exhibit distinct redox and hydrogen-bonding properties compared to the target compound’s dioxo core, which could alter binding affinities in biological systems. Aromatic Substituents: The 4-methoxyphenyl group in the target compound contrasts with fluorinated (4a ) or hydroxylated () analogs, modulating electronic effects and solubility.
Structural Characterization :
- Crystallographic studies using SHELX and ORTEP have been employed for analogs (e.g., ), highlighting the importance of these tools in confirming tetrahydropyrimidine ring puckering and substituent orientation. The target compound’s amido group may induce unique conformational preferences compared to simpler esters.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation Reactions : Reacting substituted phenyl derivatives with pyrimidine precursors under acidic or basic conditions. For example, condensation of 4-methoxyphenyl derivatives with tetrahydropyrimidine intermediates (e.g., Biginelli reaction analogs) using catalysts like HCl or Lewis acids .
Amide Coupling : Introducing the benzoate moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselective amide bond formation .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
- Critical Conditions : Maintain anhydrous conditions during coupling, optimize stoichiometry (1:1.2 molar ratio for amine:carboxylic acid), and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å, C-N at ~1.35 Å) and dihedral angles to confirm tetrahydropyrimidine ring geometry .
- NMR : Analyze <sup>1</sup>H NMR for methoxy protons (δ 3.8–4.0 ppm), amide NH (δ 8.5–9.5 ppm), and aromatic protons (δ 6.8–7.6 ppm). <sup>13</sup>C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address challenges related to regioselectivity during the synthesis of tetrahydropyrimidine derivatives, such as this compound?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) direct regioselectivity via resonance stabilization. Use steric hindrance (e.g., tert-butyl groups) to block undesired positions .
- Catalytic Control : Employ transition-metal catalysts (e.g., Pd/Cu) to favor specific ring closure pathways. For example, Pd(OAc)2 enhances cyclization efficiency in Biginelli analogs .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict transition-state energies and optimize reaction pathways .
Q. What experimental strategies are recommended for investigating the biological activity of this compound, particularly in enzyme inhibition or antibacterial assays?
- Methodological Answer :
- Enzyme Inhibition Assays :
Target Selection : Screen against kinases or proteases (e.g., COX-2, DHFR) due to structural similarity to known pyrimidine inhibitors .
Kinetic Analysis : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with IC50 determination (serial dilutions: 0.1–100 µM) .
- Antibacterial Testing :
MIC Determination : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (ciprofloxacin) and negative controls .
Q. How should contradictory data in the literature regarding the compound's reactivity or biological efficacy be systematically analyzed?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst loading). For example, inconsistent yields in condensation reactions may stem from trace moisture .
- Orthogonal Validation : Cross-verify biological activity using multiple assays (e.g., enzymatic inhibition + cell viability assays) .
- Purity Assessment : Quantify impurities via HPLC-MS. For instance, residual solvents (e.g., DMF) may artifactually suppress enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
